molecular formula C10H13NO3 B12065451 Methyl 3-(ethylamino)-4-hydroxybenzoate

Methyl 3-(ethylamino)-4-hydroxybenzoate

Cat. No.: B12065451
M. Wt: 195.21 g/mol
InChI Key: NVQHKDJCFKIJDQ-UHFFFAOYSA-N
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Description

Methyl 3-(ethylamino)-4-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethylamino group and a hydroxyl group attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(ethylamino)-4-hydroxybenzoate typically involves the esterification of 3-(ethylamino)-4-hydroxybenzoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylamino)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(ethylamino)-4-oxobenzoic acid.

    Reduction: Formation of 3-(ethylamino)-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(ethylamino)-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(ethylamino)-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and ethylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylamino)-4-hydroxybenzoate
  • Methyl 3-(propylamino)-4-hydroxybenzoate
  • Methyl 3-(ethylamino)-4-methoxybenzoate

Uniqueness

Methyl 3-(ethylamino)-4-hydroxybenzoate is unique due to the presence of both an ethylamino group and a hydroxyl group on the benzene ring. This combination of functional groups allows for specific interactions with biological molecules and provides distinct chemical reactivity compared to its analogs. The presence of the hydroxyl group also enhances its solubility in polar solvents, making it more versatile in various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(ethylamino)-4-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-3-11-8-6-7(10(13)14-2)4-5-9(8)12/h4-6,11-12H,3H2,1-2H3

InChI Key

NVQHKDJCFKIJDQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

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